Diquafosol (tetrasodium)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diquafosol tetrasodium is a pharmaceutical compound primarily used for the treatment of dry eye disease. It is formulated as a 3% ophthalmic solution and acts as an agonist of the P2Y2 purinergic receptor . This compound was approved for use in Japan in 2010 and has since been utilized to promote tear and mucin secretion, thereby alleviating symptoms associated with dry eye disease .
準備方法
The synthesis of diquafosol tetrasodium involves a four-step process starting from commercially available 5’-uridylic acid disodium salt . The key steps include:
Salification: The pyrophosphate compound is salified with a long-chain organic amine to obtain an intermediate compound.
Activation: The intermediate compound is activated using carbonyl diimidazole.
Purification: The final product is isolated and purified using anion-exchange resin.
This method yields diquafosol tetrasodium with high purity (>99%) and an overall yield of 45% .
化学反応の分析
Diquafosol tetrasodium undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are less common for diquafosol tetrasodium due to its stable phosphate groups.
Substitution: The compound can undergo substitution reactions, particularly at the uridine moiety.
Common reagents used in these reactions include Lewis acids, carbonyl diimidazole, and various organic amines . The major products formed from these reactions are typically derivatives of uridine and phosphate compounds .
科学的研究の応用
Diquafosol tetrasodium has a wide range of scientific research applications:
Ophthalmology: It is primarily used to treat dry eye disease by promoting tear and mucin secretion.
Cell Biology: The compound has been shown to inhibit apoptosis and inflammation in corneal epithelial cells via activation of Erk1/2 and RSK pathways.
Pharmacology: Diquafosol tetrasodium is used to study the P2Y2 purinergic receptor and its role in fluid and mucin secretion.
Veterinary Medicine: It has been used to enhance mucociliary clearance in sheep and stimulate vaginal moisture in ovariectomized rabbits.
作用機序
Diquafosol tetrasodium exerts its effects by acting as an agonist of the P2Y2 purinergic receptor . This receptor is located on the conjunctival epithelium and goblet cell membranes. Upon activation, the receptor increases intracellular calcium ion concentration, which promotes the secretion of water and mucin . This mechanism helps to stabilize the tear film and improve the symptoms of dry eye disease .
類似化合物との比較
Diquafosol tetrasodium is often compared with other compounds used for dry eye treatment, such as sodium hyaluronate and cyclosporine .
Sodium Hyaluronate: While both compounds are effective in treating dry eye disease, diquafosol tetrasodium has shown superiority in improving keratoconjunctival staining scores.
Cyclosporine: Diquafosol tetrasodium has a different mechanism of action compared to cyclosporine, which primarily acts as an immunosuppressant.
Other similar compounds include various P2Y2 receptor agonists and mucin secretagogues .
特性
分子式 |
C18H22N4Na4O23P4 |
---|---|
分子量 |
878.2 g/mol |
IUPAC名 |
tetrasodium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C18H26N4O23P4.4Na/c23-9-1-3-21(17(29)19-9)15-13(27)11(25)7(41-15)5-39-46(31,32)43-48(35,36)45-49(37,38)44-47(33,34)40-6-8-12(26)14(28)16(42-8)22-4-2-10(24)20-18(22)30;;;;/h1-4,7-8,11-16,25-28H,5-6H2,(H,31,32)(H,33,34)(H,35,36)(H,37,38)(H,19,23,29)(H,20,24,30);;;;/q;4*+1/p-4/t7-,8-,11-,12-,13-,14-,15-,16-;;;;/m1..../s1 |
InChIキー |
OWTGMPPCCUSXIP-FNXFGIETSA-J |
異性体SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=CC(=O)NC4=O)O)O)O)O.[Na+].[Na+].[Na+].[Na+] |
正規SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O)O.[Na+].[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。